SB-366791

Overview

Description

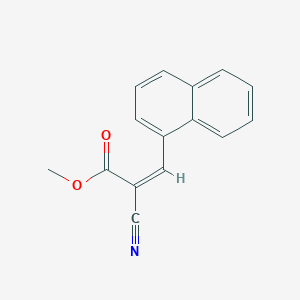

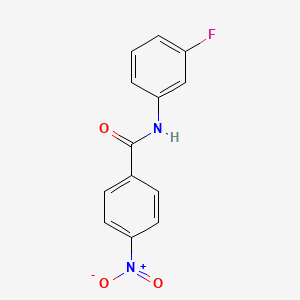

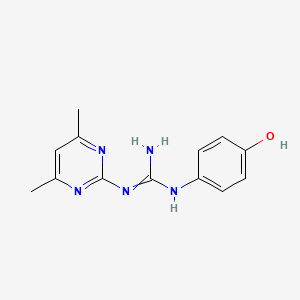

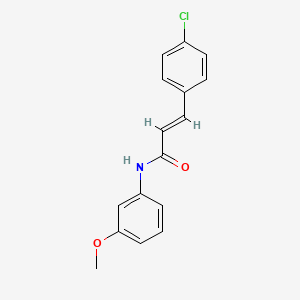

SB-366791: is an organic compound that belongs to the class of cinnamanilides It is characterized by the presence of a methoxy group attached to the phenyl ring and a chlorine atom attached to the cinnamoyl moiety

Mechanism of Action

Target of Action

SB-366791 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) . TRPV1 is a non-selective cation channel that has been implicated in the mediation of many types of pain . It is primarily expressed on small myelinated and unmyelinated medium size sensory neurons in dorsal root and trigeminal ganglia .

Mode of Action

This compound binds to the vanilloid site and acts as an allosteric inhibitor of TRPV1 . It rapidly and reversibly inhibits capsaicin, acid, or heat-mediated activation of human TRPV1 . The IC50 values are 3 and 6 nM for capsaicin and heat respectively .

Biochemical Pathways

The activation of TRPV1 by capsaicin, acid, or heat leads to the influx of calcium ions into the cell . This influx can trigger various downstream effects, including the release of neurotransmitters and neuropeptides, which can lead to sensations of pain . By blocking TRPV1, this compound can prevent these downstream effects and thus alleviate pain .

Pharmacokinetics

It is known to be soluble in dmso to 75 mm and in ethanol to 25 mm (with warming) . This suggests that it may have good bioavailability.

Result of Action

By blocking TRPV1, this compound can prevent the influx of calcium ions into the cell, thereby preventing the downstream effects that lead to sensations of pain . This makes it a potential therapeutic agent for conditions involving chronic pain .

Action Environment

The action of this compound is pH-dependent . Stronger acidification reduces the maximum effect of this compound, while the IC50 values are virtually unaffected This suggests that the efficacy of this compound may be influenced by the acidity of its environment

Biochemical Analysis

Biochemical Properties

N-(3-Methoxyphenyl)-4-chlorocinnamide interacts with transient receptor potential (TRP) ion channels, specifically the vanilloid subfamily member TRPV1 . It binds to the vanilloid site and acts as an allosteric inhibitor of hTRPV1 . This binding site is supported by mutagenesis combined with electrophysiological recordings .

Cellular Effects

N-(3-Methoxyphenyl)-4-chlorocinnamide inhibits the frequency of miniature excitatory postsynaptic currents (EPSCs) at a concentration of 30 μM . It also reduces the frequency of spontaneous EPSCs in the spinal cord slices from FCA-treated rats .

Molecular Mechanism

The molecular mechanism of N-(3-Methoxyphenyl)-4-chlorocinnamide involves its binding to the vanilloid site of the TRPV1 channel, acting as an allosteric inhibitor . This binding interaction inhibits the activation of the TRPV1 channel by agonists, noxious heat, but not protons .

Dosage Effects in Animal Models

In animal models, N-(3-Methoxyphenyl)-4-chlorocinnamide has shown antinociceptive effects. In the hot plate test, intrathecal injection of N-(3-Methoxyphenyl)-4-chlorocinnamide resulted in significantly increased antinociception in non-tolerant mice

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of SB-366791 typically involves the reaction of 3-methoxyaniline with 4-chlorocinnamoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: SB-366791 can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group in the cinnamoyl moiety can be reduced to form an alcohol.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride can be used under mild conditions.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed:

Oxidation: Formation of N-(3-hydroxyphenyl)-4-chlorocinnamanilide.

Reduction: Formation of N-(3-methoxyphenyl)-4-chlorocinnamyl alcohol.

Substitution: Formation of N-(3-methoxyphenyl)-4-substituted cinnamanilide derivatives.

Scientific Research Applications

Chemistry: SB-366791 is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the development of novel materials with specific properties.

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the design and synthesis of new drugs with improved efficacy and reduced side effects.

Medicine: this compound is investigated for its potential therapeutic applications. It is explored as a candidate for the treatment of various diseases, including cancer and infectious diseases.

Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as improved thermal stability and mechanical strength. It is also used in the formulation of specialty chemicals and coatings.

Comparison with Similar Compounds

- N-(3-methoxyphenyl)-4-chlorocinnamamide

- N-(3-methoxyphenyl)-4-chlorocinnamic acid

- N-(3-methoxyphenyl)-4-chlorocinnamyl alcohol

Comparison: SB-366791 is unique due to the presence of both a methoxy group and a chlorine atom, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit enhanced biological activity or improved stability. For example, the presence of the methoxy group can increase its lipophilicity, enhancing its ability to penetrate cell membranes and interact with intracellular targets.

Properties

IUPAC Name |

(E)-3-(4-chlorophenyl)-N-(3-methoxyphenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClNO2/c1-20-15-4-2-3-14(11-15)18-16(19)10-7-12-5-8-13(17)9-6-12/h2-11H,1H3,(H,18,19)/b10-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYAMDQKWNKKFHD-JXMROGBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C=CC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)NC(=O)/C=C/C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

472981-92-3, 1649486-65-6 | |

| Record name | SB 366791 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0472981923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SB-366791 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1649486656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SB-366791 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E8EY4M2N4H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.